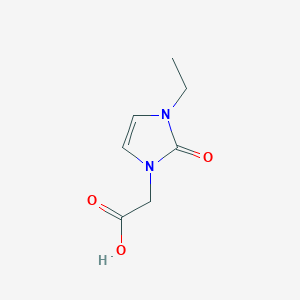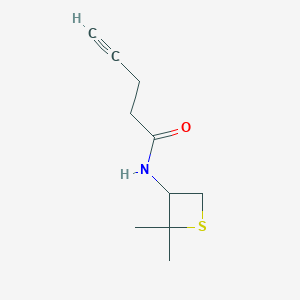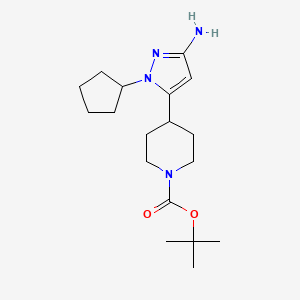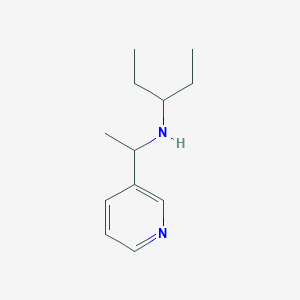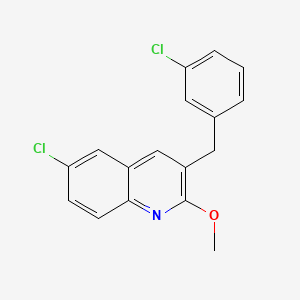
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxyquinoline.
Chlorination: The 2-methoxyquinoline undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Benzylation: The chlorinated intermediate is then subjected to benzylation using 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-chloro-3-(3-chlorobenzyl)-2-quinolone.
Reduction: Formation of 6-chloro-3-(3-chlorobenzyl)-2-methoxyaniline.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methoxyquinoline: Lacks the benzyl group, leading to different biological activities.
3-(3-Chlorobenzyl)-2-methoxyquinoline: Lacks the chlorine atom at the 6-position, affecting its reactivity and applications.
2-Methoxyquinoline: The parent compound, used as a starting material for various derivatives.
Uniqueness
6-Chloro-3-(3-chlorobenzyl)-2-methoxyquinoline is unique due to the presence of both chlorine atoms and the benzyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other fields.
Properties
Molecular Formula |
C17H13Cl2NO |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
6-chloro-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13Cl2NO/c1-21-17-13(7-11-3-2-4-14(18)8-11)9-12-10-15(19)5-6-16(12)20-17/h2-6,8-10H,7H2,1H3 |
InChI Key |
OIHTYPXIVDYHNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Cl)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





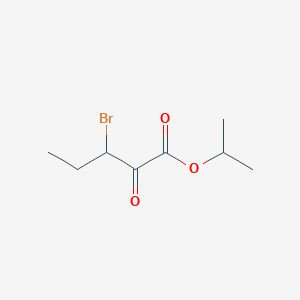
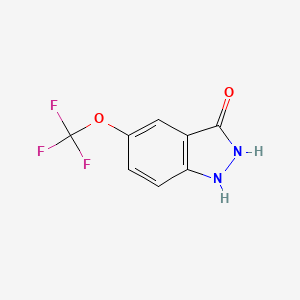
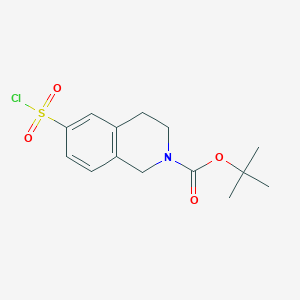
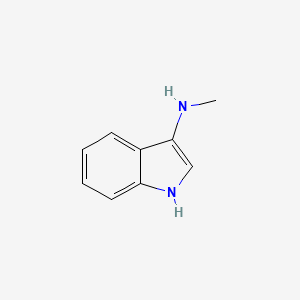
![2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13024053.png)
